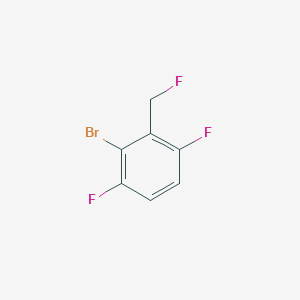

2-Bromo-1,4-difluoro-3-(fluoromethyl)benzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Bromo-1,4-difluoro-3-(fluoromethyl)benzene is a chemical compound with the formula C6H3BrF2. It has a molecular weight of 192.989 . It is also known by other names such as 1-Bromo-2,5-difluorobenzene and 1,4-Difluoro-2-bromobenzene .

Synthesis Analysis

The synthesis of this compound involves the process of lithiation. This process is carried out in the presence of lithium diisopropylamide (LDA) in THF-hexane, butyllithium in diethyl ether-hexane, and butyllithium in THF-hexane .Molecular Structure Analysis

The molecular structure of this compound can be represented as a 2D Mol file or as a computed 3D SD file . The 3D structure provides a more detailed view of the molecule.Physical and Chemical Properties Analysis

This compound is a liquid with a refractive index of 1.508. It has a boiling point of 58-59 °C/20 mmHg and a melting point of -31 °C. The density of this compound is 1.708 g/mL at 25 °C .Scientific Research Applications

Coordination Chemistry and Metal Ion Complexes

Research highlights the synthesis and properties of difluoro-m-cyclophane-based fluorocryptands, which are complex organic structures that include fluorine atoms and can strongly coordinate with alkali and alkaline earth metal ions. This coordination significantly affects the properties of the resulting complexes, as evidenced by shifts in nuclear magnetic resonance (NMR) frequencies and coupling constants (Plenio et al., 1997).

Synthesis of Fluorinated Compounds

The versatility of halogenated benzene derivatives, including those similar to 2-Bromo-1,4-difluoro-3-(fluoromethyl)benzene, as starting materials in organometallic synthesis is demonstrated. These compounds serve as precursors in various synthetic pathways leading to synthetically useful reactions and the formation of organometallic and organolithium intermediates (Porwisiak & Schlosser, 1996).

Radiochemical Synthesis

In the field of radiopharmaceuticals, halomethyl-fluoromethyl-benzenes are used as precursors for nucleophilic substitution reactions with fluoride, providing new potential bifunctional labelling agents. This demonstrates the compound's relevance in developing radiolabeled molecules for biomedical imaging and therapy (Namolingam et al., 2001).

Electrophilic Substitution Reactions

Studies on electrophilic substitution reactions of fluorobenzenes with various groups, including the transformation of difluorophenyltrimethylsilanes to bromodifluorobenzenes, illustrate the reactivity of fluorinated benzene derivatives under different conditions. These reactions are crucial for further modifications and applications of these compounds (Coe et al., 1998).

Polymer Science

The synthesis of new fluorine-containing polyethers from highly fluorinated monomers demonstrates the role of fluorinated benzene derivatives in creating materials with unique properties, such as solubility, hydrophobicity, and low dielectric constants, useful in advanced material applications (Fitch et al., 2003).

Safety and Hazards

Properties

IUPAC Name |

2-bromo-1,4-difluoro-3-(fluoromethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF3/c8-7-4(3-9)5(10)1-2-6(7)11/h1-2H,3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBIDAWLWBHDIDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)CF)Br)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-fluorophenyl)-3-isobutyramidofuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2714571.png)

![2-[(3,4-Dichlorophenyl)methylsulfanyl]-8-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2714575.png)

![7-(Benzo[d][1,3]dioxol-5-yl)-2-(3-chlorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2714577.png)

![2-((1H-benzo[d]imidazol-2-yl)thio)-1-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B2714578.png)

![5-[1-(2-Methylpyrimidin-4-yl)piperidin-4-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2714589.png)

![2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2714593.png)